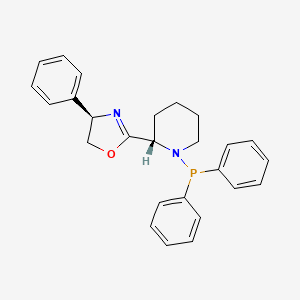

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

This chiral phosphine-oxazole hybrid ligand features a diphenylphosphanyl group attached to a piperidine ring, which is further linked to a 4-phenyl-4,5-dihydrooxazole moiety. Its stereochemical configuration—(R) at the oxazole’s C2 and (S) at the piperidine’s C1—creates a rigid, bidentate framework capable of coordinating transition metals via phosphorus and nitrogen donors. Such ligands are pivotal in asymmetric catalysis, particularly in ruthenium-mediated borrowing hydrogen reactions, where steric and electronic tuning enhances enantioselectivity .

Properties

IUPAC Name |

diphenyl-[(2S)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWSZKUXZKWRPU-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through a series of cyclization reactions.

Introduction of the diphenylphosphanyl group: This step involves the reaction of the piperidine intermediate with a diphenylphosphine reagent under controlled conditions.

Formation of the oxazole ring: The final step includes the cyclization of the intermediate to form the oxazole ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the synthesis of pharmaceuticals.

Biology

The compound’s ability to induce chirality makes it valuable in biological research, particularly in the study of enzyme mechanisms and the development of chiral drugs.

Medicine

In medicine, this compound is used in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts.

Industry

Industrially, the compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is essential.

Mechanism of Action

The mechanism by which ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination affects the transition states of the reactions, leading to enantioselective outcomes.

Comparison with Similar Compounds

Substituent Variations at the 4-Position of the Oxazole Ring

- 4-Phenyl vs. 4-Isopropyl: The compound (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757084-50-5) replaces the 4-phenyl group with an isopropyl substituent. Molecular weight decreases from 490.58 g/mol (4,5-diphenyl analog) to 380.46 g/mol (C23H29N2OP) .

Backbone Modifications in Phosphine-Oxazole Ligands

Piperidine vs. Phenyl Linkers :

The ligand (S)-2-(2-(diphenylphosphanyl)phenyl)-4-phenyl-4,5-dihydrooxazole (used in Ru-catalyzed amination) employs a phenyl linker between the phosphine and oxazole, contrasting with the piperidine backbone in the target compound. The piperidine’s nitrogen enhances chelation stability in metal complexes, while the phenyl linker may increase π-π interactions in catalytic substrates .Pyridine-Based Analogs :

Ligands like (R)-2-(6-benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4) replace the phosphine-piperidine unit with a pyridinyl group. These prioritize nitrogen coordination over phosphorus, shifting catalytic applications toward Lewis acid-mediated reactions rather than redox-neutral processes .

Bis-Oxazole Ligands with Cycloalkane Scaffolds

- Cycloheptane-Bridged Bis-Oxazoles :

Compounds like (4R,4′R)-2,2′-(cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (MW 388.50 g/mol) feature dual oxazole rings on a cycloheptane backbone. These bidentate ligands exhibit higher rigidity and broader bite angles, favoring coordination to larger metal centers (e.g., Pd or Ir) for C–H activation .

Steric and Electronic Tuning via Substituents

- Sec-Butyl and Neopentyl Groups :

Derivatives such as (S)-4-neopentyl-2-[(diphenylphosphanyl)-methyl]-4,5-dihydro-oxazole introduce bulky alkyl groups, enhancing steric shielding around the metal center. This can improve enantioselectivity in asymmetric hydrogenation but may reduce reaction rates due to hindered substrate access .

Key Comparative Data

Biological Activity

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand that has garnered attention in various fields, including asymmetric synthesis, medicinal chemistry, and biological research. This compound is notable for its ability to facilitate enantioselective reactions, which are crucial in the development of pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Formula

- Molecular Formula : C26H27N2OP

- Molecular Weight : 414.48 g/mol

- CAS Number : 2757084-52-7

Structural Characteristics

The compound features a diphenylphosphanyl group attached to a piperidine ring and an oxazole moiety. The stereochemistry of the compound is significant for its biological activity, particularly in interactions with biological targets.

This compound acts primarily as a chiral ligand in catalytic processes. Its mechanism involves coordination with metal centers in catalytic complexes, which influences the transition states and leads to enantioselective outcomes. This characteristic is particularly valuable in synthesizing chiral drugs that exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, affecting their activity. For instance, it has been studied as a modulator of prolyl oligopeptidase (PREP), a serine protease involved in neurodegenerative diseases. The compound's ability to influence protein-protein interactions (PPIs) has implications for conditions like Parkinson's disease by reducing α-synuclein aggregation.

Asymmetric Synthesis

The primary application of this compound lies in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds essential for pharmaceutical development. The compound's effectiveness as a chiral ligand has been demonstrated in various catalytic reactions, leading to the synthesis of complex molecules with high selectivity.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise in developing drugs targeting neurodegenerative diseases. Studies have demonstrated its role in modulating PREP activity, which is linked to neuroprotection and reduced neurotoxicity through decreased reactive oxygen species (ROS) production. The compound's ability to restore motor functions in animal models of Parkinson's disease further underscores its potential therapeutic applications.

Case Study: Neurodegenerative Disease Models

In recent studies involving α-synuclein transgenic mouse models, compounds similar to this compound were shown to enhance protein phosphatase 2A (PP2A) activity and reduce α-synuclein dimerization. This effect was correlated with improved motor function and reduced disease symptoms, indicating the compound's potential as a therapeutic agent in neurodegeneration.

| Compound | IC50 Value (nM) | Mechanism |

|---|---|---|

| HUP-55 | 5 | PREP Inhibition |

| Compound 3 | 1660 | Weak PREP Inhibition |

| Compound 4 | Not Active | Structural Modification |

Industrial Applications

Beyond its biological implications, this compound is also utilized in the production of fine chemicals and agrochemicals where enantioselectivity is critical. Its role as a chiral ligand enhances the efficiency of chemical reactions used in industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.